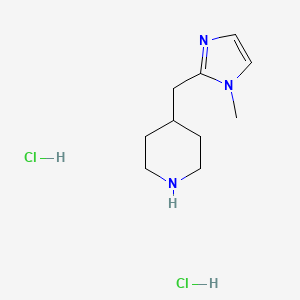

4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen-containing ring systems. The compound's systematic name reflects the presence of a piperidine ring substituted at the 4-position with a methylene group bearing a 1-methyl-1H-imidazol-2-yl substituent, with the entire molecule existing as a dihydrochloride salt. The Chemical Abstracts Service registry number for this compound is 1084341-80-9, which serves as the unique identifier for this specific chemical entity within chemical databases and regulatory frameworks.

The molecular formula of this compound is established as C₉H₁₇Cl₂N₃, indicating the presence of nine carbon atoms, seventeen hydrogen atoms, two chlorine atoms, and three nitrogen atoms. The molecular weight has been determined to be 238.15 grams per mole, reflecting the contribution of both the organic base structure and the two hydrochloride counterions. This molecular composition demonstrates the compound's classification as a bis-salt formation, where two equivalents of hydrochloric acid have been incorporated to neutralize the basic nitrogen centers present in the molecular framework.

The structural designation as a dihydrochloride salt indicates that the compound exists in a protonated state under standard conditions, which significantly influences its physical properties including solubility characteristics and crystalline behavior. The systematic nomenclature clearly delineates the connectivity between the piperidine and imidazole ring systems through the methylene bridge, establishing the 2-position of the imidazole ring as the point of attachment to the methyl group and the subsequent connection to the piperidine ring system through the 4-position.

Structural Relationship to Piperidine-Imidazole Hybrid Compounds

The structural architecture of this compound represents a sophisticated example of hybrid compounds that incorporate both piperidine and imidazole heterocyclic systems within a single molecular framework. Piperidine derivatives constitute one of the most important synthetic fragments for designing pharmaceutical compounds and play a significant role in the pharmaceutical industry due to their prevalence in bioactive molecules. The compound belongs to the broader class of imidazole derivatives, which are recognized for their diverse pharmacological properties and extensive biological activities.

The piperidine component of the molecule contributes a six-membered saturated nitrogen heterocycle that exhibits basic properties characteristic of secondary amines. Piperidine itself demonstrates a conjugate acid dissociation constant value of approximately 11, indicating strong basicity that significantly exceeds that of aromatic nitrogen heterocycles such as pyridine. This fundamental basicity of the piperidine moiety provides one of the primary sites for protonation in the formation of hydrochloride salts, contributing to the compound's behavior as a basic pharmaceutical entity.

The imidazole portion of the molecule introduces a five-membered aromatic heterocycle containing two nitrogen atoms in a 1,3-relationship. Imidazole systems exhibit unique chemical properties including the ability to function as both hydrogen bond donors and acceptors, with the neutral imidazole ring demonstrating a conjugate acid dissociation constant of approximately 7.1. The methylation at the 1-position of the imidazole ring prevents tautomerization that would otherwise occur in unsubstituted imidazole systems. This N-methylation also provides a slightly enhanced basicity compared to the parent imidazole structure and contributes to a significantly lower melting point, which makes 1-methylimidazole a useful solvent in various applications.

The methylene bridge connecting the two heterocyclic systems provides structural flexibility while maintaining the distinct electronic properties of both ring systems. This architectural feature allows the compound to potentially interact with multiple binding sites in biological systems, leveraging the unique properties of both the piperidine and imidazole components. The compound's structure can be compared to other piperidine-imidazole hybrids found in the chemical literature, where similar connectivity patterns have been explored for their potential biological activities and pharmaceutical applications.

Salt Formation Rationale: Protonation Sites and Stoichiometric Considerations

The formation of this compound as a bis-hydrochloride salt reflects the presence of multiple basic nitrogen centers within the molecular structure that can undergo protonation under acidic conditions. The stoichiometric relationship of two equivalents of hydrochloric acid to one equivalent of the organic base indicates that two distinct nitrogen atoms serve as protonation sites, resulting in the formation of a dication balanced by two chloride counterions.

The primary protonation site is located at the secondary nitrogen atom of the piperidine ring, which exhibits typical secondary amine basicity with a conjugate acid dissociation constant in the range of 11. This high basicity ensures that the piperidine nitrogen will be preferentially protonated under most conditions where hydrochloride salt formation occurs. The protonation of the piperidine nitrogen results in the formation of a positively charged nitrogen center that significantly alters the electronic distribution within the ring system and influences the overall molecular conformation.

The second protonation site is positioned at the imidazole ring system, specifically at the sp²-hybridized nitrogen atom that is not substituted with the methyl group. Imidazole derivatives typically exhibit basicity with conjugate acid dissociation constants around 7.1, making them susceptible to protonation under acidic conditions. The presence of the 1-methyl substituent on the imidazole ring eliminates the possibility of tautomerization and provides a defined site for protonation at the 3-position nitrogen atom.

The formation of the dihydrochloride salt serves multiple practical purposes in pharmaceutical and research applications. The salt formation significantly enhances the water solubility of the compound compared to the free base form, facilitating formulation and handling procedures. Additionally, the crystalline nature of hydrochloride salts typically provides improved stability and shelf-life characteristics compared to free base forms, which may be hygroscopic or susceptible to oxidation under ambient conditions.

The stoichiometric considerations for salt formation require careful attention to the molar ratios of hydrochloric acid and the organic base during synthesis. The formation of the dihydrochloride salt requires exactly two equivalents of hydrochloric acid per equivalent of the piperidine-imidazole base to achieve complete neutralization of both basic sites. Insufficient acid addition results in incomplete salt formation with mixed protonation states, while excess acid may lead to crystallization issues or the incorporation of additional hydrochloric acid molecules within the crystal lattice structure.

Properties

IUPAC Name |

4-[(1-methylimidazol-2-yl)methyl]piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3.2ClH/c1-13-7-6-12-10(13)8-9-2-4-11-5-3-9;;/h6-7,9,11H,2-5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGECTWCYUNHMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Alkylation of Piperidine with 1-Methylimidazole Derivatives

One common synthetic route involves the reductive alkylation of piperidine or its hydrochloride salt with a 1-methylimidazole-2-carboxaldehyde or chloromethyl derivative. The general steps are:

Starting Materials: 4-piperidone hydrochloride or piperidine hydrochloride and 1-methylimidazole-2-carboxaldehyde or chloromethyl-1-methylimidazole.

Reaction Conditions: The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or methanol under reflux conditions with a base such as triethylamine to neutralize generated acid.

Reductive Step: Sodium triacetoxyborohydride or sodium cyanoborohydride is used as a mild reducing agent to convert the imine intermediate to the corresponding secondary amine.

Isolation: The product is precipitated as the dihydrochloride salt by treatment with hydrochloric acid and purified by recrystallization.

This method is supported by analogous syntheses of imidazolylmethyl-piperidine derivatives, as reported in related literature where 4-piperidone hydrochloride condenses with chloromethylbenzimidazole followed by reduction and salt formation.

Alkylation via Chloromethylation of Imidazole Followed by Nucleophilic Substitution

Another approach involves:

Step 1: Preparation of chloromethyl-1-methylimidazole by chloromethylation of 1-methylimidazole at the 2-position.

Step 2: Nucleophilic substitution reaction where piperidine attacks the chloromethyl group to form the methylene bridge.

Step 3: The crude product is treated with hydrochloric acid to form the dihydrochloride salt.

This method benefits from straightforward reaction conditions and avoids the use of reducing agents but requires careful control of chloromethylation to avoid over-chlorination or side reactions.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dimethylformamide (DMF), Methanol | Polar aprotic solvents favor imine formation |

| Base | Triethylamine | Neutralizes HCl formed during reaction |

| Reducing Agent | Sodium triacetoxyborohydride or sodium cyanoborohydride | Mild, selective reduction of imines |

| Temperature | Reflux (80–120 °C) | Ensures completion of condensation and reduction |

| Reaction Time | 4–12 hours | Monitored by TLC for reaction progress |

| Salt Formation | Addition of HCl (1.5 eq) | Forms stable dihydrochloride salt |

| Purification | Recrystallization from methanol or aqueous 2-propanol | Ensures high purity and yield |

Analytical Characterization and Purity Assessment

NMR Spectroscopy: ^1H-NMR confirms the presence of characteristic imidazole protons and piperidine ring protons, with signals corresponding to the methylene bridge.

Elemental Analysis: Confirms the expected C, H, N composition consistent with dihydrochloride salt.

Thin Layer Chromatography (TLC): Used to monitor reaction progress using solvent systems such as cyclohexane:ethyl acetate (7:3).

Melting Point and Crystallinity: Recrystallized dihydrochloride salts show sharp melting points indicating purity.

Summary Table of Preparation Routes

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Alkylation | 4-piperidone hydrochloride + 1-methylimidazole-2-carboxaldehyde | Triethylamine, sodium triacetoxyborohydride, DMF, reflux | High selectivity, mild conditions | Requires reducing agent |

| Nucleophilic Substitution | 1-methylimidazole chloromethyl derivative + piperidine | Hydrochloric acid, polar solvents | Simpler reagents | Chloromethylation step sensitive |

| Transfer Hydrogenation (precursor) | Piperidine-4-carboxylic acid + formaldehyde | Pd/C catalyst, formic acid, heat | Efficient methylation of piperidine | Not direct synthesis of target |

Research Findings and Considerations

The reductive alkylation approach is widely preferred for its control over regioselectivity and yield. The use of mild reducing agents minimizes side reactions and degradation of sensitive imidazole rings.

Formation of the dihydrochloride salt enhances the compound’s stability and facilitates purification.

Reaction monitoring by TLC and NMR is critical to ensure complete conversion and to avoid over-alkylation.

Alternative methods such as direct nucleophilic substitution require careful preparation of chloromethyl intermediates, which may pose safety and handling challenges.

Transfer hydrogenation methods provide a valuable route to methylated piperidine intermediates, which can be adapted for the target compound synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield different imidazole derivatives.

Scientific Research Applications

4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride and 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride are distinct chemical compounds with differing applications in scientific research . Due to the structural similarities of the compounds, some research results may overlap.

This compound

This compound, with CAS number 1032758-55-6 and molecular formula , is used for scientific research purposes only .

1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride

1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride, is a chemical compound that belongs to the class of imidazole derivatives. It is characterized by its molecular structure, which includes a piperidine ring and an imidazole moiety.

Scientific Research Applications

- Chemistry It is employed as a building block in the synthesis of complex molecules.

- Biology It can be utilized in biological studies to explore its interactions with various biomolecules.

- Medicine It shows potential therapeutic applications, including serving as an intermediate in the synthesis of pharmaceuticals.

- Industry It is used in the development of new materials and chemical processes.

Chemical Reactions Analysis

- Oxidation The compound can be oxidized to form derivatives with different functional groups.

- Reduction Reduction reactions can be used to modify the compound's structure.

- Substitution Substitution reactions can introduce new substituents at specific positions on the molecule.

Comparison with Similar Compounds

- Imidazole derivatives Other compounds with imidazole rings, such as imidazole itself and its various substituted derivatives.

- Piperidine derivatives Compounds containing piperidine rings, such as piperidine and its derivatives.

Relevance of Imidazole and Piperidine Derivatives

Imidazole and piperidine derivatives are important structural motifs found in many pharmaceuticals, agrochemicals, and biologically active compounds. These heterocyclic compounds exhibit a wide range of biological activities, making them valuable in drug discovery and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of piperidine-imidazole derivatives are heavily influenced by substituents on the imidazole ring and the piperidine backbone. Below is a comparative analysis of key analogs:

Key Observations:

- Methyl vs. Trifluoromethyl Groups : The trifluoromethyl group in 4-[5-(CF3)-imidazol-2-yl]piperidine dihydrochloride improves metabolic stability but may reduce bioavailability due to higher hydrophobicity. In contrast, the methyl group in the target compound balances lipophilicity and solubility .

- Sulfonyl vs. Methylene Linkers : Sulfonyl-containing analogs (e.g., ) exhibit higher polarity, which may limit blood-brain barrier penetration compared to the methylene-linked target compound .

- Aromatic Substituents : Dimethoxybenzyl derivatives () demonstrate elevated melting points (>180°C) due to crystalline packing facilitated by aromatic interactions, whereas aliphatic imidazole derivatives may have lower thermal stability .

Pharmacological Relevance

Imidazole-piperidine hybrids are explored for CNS targets, particularly histamine H3 receptors, which regulate neurotransmitter release . For example:

- Histamine H3 Receptor Antagonists: Piperidine derivatives with imidazole groups (e.g., ) show promise in treating neurological disorders like Alzheimer’s. The target compound’s imidazole ring may similarly bind to H3 receptors, though its efficacy relative to thioperamide (a known H3 antagonist with dual receptor subtypes) requires validation .

- Antimicrobial Activity: Imidazole derivatives (e.g., ) often exhibit broad-spectrum antimicrobial effects.

Physicochemical and Spectroscopic Data

- Melting Points : Dihydrochloride salts generally exhibit higher melting points (>150°C) due to ionic interactions. For example, levocetirizine dihydrochloride () and vapitadine dihydrochloride () have well-documented thermal stability .

- Spectroscopy : Imidazole protons typically resonate at δ 7.0–7.5 ppm in ¹H-NMR, while piperidine methylene groups appear at δ 1.5–2.5 ppm. Mass spectrometry (MS-ESI) of similar compounds shows molecular ion peaks consistent with their molecular weights (e.g., m/z 278 for 13c in ) .

Biological Activity

4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride is a chemical compound that has gained attention in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its effects on various biological systems, including neuropharmacology, cancer therapy, and enzyme inhibition.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 1-methyl-1H-imidazol-2-ylmethyl group. This structural arrangement is crucial for its interaction with biological targets. The dihydrochloride form enhances solubility and bioavailability.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

Research indicates that derivatives of piperidine, including this compound, exhibit significant activity at opioid receptors. Specifically, studies have shown that similar compounds act as selective delta-opioid agonists, which may lead to anxiolytic and antidepressant-like effects in animal models . The compound's interaction with these receptors suggests potential applications in treating mood disorders.

3. Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been investigated. Enzyme inhibition is critical in the context of neurodegenerative diseases like Alzheimer's disease, where AChE inhibitors are used to enhance cholinergic transmission . Compounds with similar structures have shown dual inhibition properties, making them valuable in multi-targeted therapeutic approaches.

Data Table: Biological Activities of Piperidine Derivatives

Case Study 1: Neuropharmacological Research

In a study examining the effects of piperidine derivatives on anxiety-related behaviors in mice, researchers administered various doses of a structurally similar compound. Results indicated a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test, suggesting that modifications to the piperidine structure could enhance anxiolytic effects .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of piperidine derivatives highlighted their potential as novel chemotherapeutic agents. In vitro assays demonstrated that certain derivatives induced apoptosis in FaDu hypopharyngeal carcinoma cells more effectively than traditional agents like bleomycin, indicating a promising avenue for further research into this compound's efficacy against cancer .

Q & A

Q. What are the established synthetic routes for 4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride, and what reaction conditions optimize yield?

A common approach involves coupling a substituted imidazole with a piperidine derivative. For example, imidazole alkylation using a piperidine precursor under basic conditions (e.g., potassium carbonate in DMF) followed by dihydrochloride salt formation with HCl . Key variables include temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity.

Q. How can researchers structurally characterize this compound, and which analytical techniques are most reliable?

- NMR Spectroscopy : - and -NMR confirm the imidazole and piperidine moieties, with characteristic shifts (e.g., imidazole protons at δ 7.2–7.5 ppm and piperidine methylene groups at δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] at m/z 256.1 for the free base).

- X-ray Crystallography : Resolves stereochemistry and salt formation, though challenges arise due to hygroscopicity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacological activity, such as receptor binding or enzyme inhibition?

- In Vitro Assays : Use radioligand binding assays (e.g., for histamine or serotonin receptors) with HEK293 cells expressing target receptors. Competitive binding curves (IC) and selectivity profiling against related receptors are critical .

- Enzyme Inhibition Studies : Employ fluorescence-based assays (e.g., for kinases) with ATP analogs to measure inhibition constants (K) .

- Data Interpretation : Compare results to known ligands (e.g., imidazole-based inhibitors) to assess novelty and potency .

Q. What strategies address low synthesis yields or impurities in the final product?

- Catalyst Optimization : Transition from homogeneous catalysts (e.g., Pd/C) to heterogeneous systems to reduce metal contamination .

- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile vs. DMF) to improve reaction kinetics.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry .

Q. How does the compound’s stability vary under different pH and temperature conditions, and how can degradation pathways be mitigated?

- Stability Studies : Accelerated degradation tests (40°C/75% RH) over 4 weeks with HPLC monitoring. Acidic conditions (pH <3) may hydrolyze the imidazole ring, while alkaline conditions (pH >9) degrade the piperidine moiety .

- Mitigation : Lyophilization for long-term storage or formulation with stabilizers (e.g., antioxidants like BHT) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity across studies?

- Assay Validation : Ensure consistent cell lines (e.g., CHO vs. HEK293) and receptor isoforms are used.

- Batch Purity : Re-test compounds with independent analytical methods (e.g., NMR vs. LC-MS) to rule out impurity-driven artifacts .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC) and statistical tools (e.g., ANOVA) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.